molecular formula C10H8F3N3 B1171399 glycoprotein G, murine pneumonia virus CAS No. 162876-50-8

glycoprotein G, murine pneumonia virus

Cat. No.: B1171399
CAS No.: 162876-50-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycoprotein G (G) in murine viruses, such as murine leukemia virus (MLV), plays critical roles in viral entry, immune evasion, and host-cell interactions. For instance, MLV envelope glycoproteins (Env) and glycoGag are well-characterized, with glycoGag enhancing viral infectivity by counteracting host restriction factors like IFITM3 . Similarly, glycoproteins from respiratory syncytial virus (RSV) and vesicular stomatitis virus (VSV) serve as functional analogs for comparative analysis due to shared structural and mechanistic features .

Properties

CAS No.

162876-50-8

Molecular Formula

C10H8F3N3

Synonyms

glycoprotein G, murine pneumonia virus

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Viral Glycoproteins

Table 1: Structural and Functional Features of Selected Viral Glycoproteins
Glycoprotein Virus Structure Key Domains/Features Reference ID
MLV Env Murine Leukemia Virus Trimeric, surface spike SU (surface) and TM (transmembrane) subunits; binds cationic amino acid transporters
VSV-G Vesicular Stomatitis Virus Single-chain, pH-dependent LDL receptor-binding domain; mediates endosomal entry
RSV G Respiratory Syncytial Virus Type II transmembrane Mucin-like domain, CX3C chemokine motif; binds glycosaminoglycans
Ebola GP Ebolavirus Trimeric, class I fusion protein Mucin-like domain (MLD), receptor-binding site; pH-independent entry
HIV Env Human Immunodeficiency Virus gp120-gp41 heterodimer CD4-binding site, variable loops (V1-V3); requires coreceptor (CCR5/CXCR4)

Key Observations:

  • MLV Env : Requires proteolytic cleavage (e.g., by cathepsins) for activation, a feature shared with VSV-G but distinct from RSV G, which lacks such processing .
  • RSV G : Contains hypervariable regions under immune-driven selection, contrasting with the conserved receptor-binding domains of MLV Env and VSV-G .
  • Ebola GP : Lacks glycoGag-like immune evasion mechanisms but shares trimeric architecture with MLV Env .

Functional Roles in Viral Entry and Immune Evasion

  • MLV GlycoGag vs. Ebola GP : MLV glycoGag antagonizes IFITM3, a host protein that restricts viral entry, while Ebola GP is unaffected or even sensitized by IFITM3 . This divergence highlights genus-specific adaptations to host defenses.
  • VSV-G vs. MLV Env in Pseudotyping : VSV-G pseudotyped MLV vectors exhibit broader tropism and higher transduction efficiency due to pH-dependent endosomal entry, unlike MLV Env, which relies on direct plasma membrane fusion .
  • RSV G vs. MLV Env : RSV G facilitates attachment via heparan sulfate binding, whereas MLV Env directly engages mCAT1 receptors, reflecting distinct strategies for cell targeting .

Antigenic Properties and Host Immune Responses

  • RSV G : The C-terminal region contains murine antibody epitopes, but antigenic drift is minimal despite genetic variability, suggesting immune evasion through decoy mechanisms .
  • MLV Env : Elicits strong antibody responses against SU subunits, yet glycoGag reduces Env surface exposure, limiting neutralization .
  • VSV-G : Acts as a B-cell mitogen, inducing polyclonal activation—a property absent in MLV or RSV glycoproteins .

Implications for Therapeutic and Vaccine Development

  • Pseudotyping Applications : VSV-G-pseudotyped MLV vectors are preferred for gene therapy due to high transduction rates and stability, outperforming native MLV Env .
  • Vaccine Design : Ebola GP lacking the mucin-like domain (MLD) in virus-like particles (VLPs) elicits cross-species immunity, a strategy adaptable to MLV-based platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.